1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone
Descripción
This compound is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-chlorophenyl group at the 3-position. A piperazine ring is attached to the 7-position of the triazolopyrimidine scaffold, further linked to a cyclohexylethanone moiety. Structural analogs highlight its relationship to compounds with demonstrated roles in cancer research and enzyme modulation .
Propiedades
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-cyclohexylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-16-4-2-1-3-5-16/h6-9,15-16H,1-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZJHTYDLMSTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for phosphorylation of key components for cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83. This interaction results in the inhibition of CDK2’s kinase activity, thereby affecting cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression at the G0/G1 stage. The compound also induces apoptosis within cells.
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity.
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells.
Análisis Bioquímico
Biochemical Properties
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone has been found to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation. The compound’s interaction with CDK2 has been confirmed through molecular docking simulations, which showed a good fit into the CDK2 active site through essential hydrogen bonding.
Cellular Effects
The compound has demonstrated significant effects on various types of cells. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. It has been observed to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells.
Molecular Mechanism
At the molecular level, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone exerts its effects through various mechanisms. It has been found to inhibit the enzymatic activity of CDK2/cyclin A2, which is crucial for cell proliferation. The compound’s binding interactions with CDK2 have been confirmed through molecular docking simulations.
Temporal Effects in Laboratory Settings
It has been observed that the compound’s cytotoxic activities against certain cell lines remain significant over time.
Actividad Biológica
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole-pyrimidine moiety linked to a piperazine and cyclohexylethanone group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology. The following sections delve into specific activities and mechanisms.
Anticancer Activity
Studies have shown that compounds with similar structural features to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone demonstrate significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it targets kinases associated with tumor growth.
- Case Study : In vitro assays revealed that related compounds effectively inhibited the growth of various cancer cell lines, indicating potential for further development as an anticancer agent .
Neuropharmacological Effects
The piperazine component suggests possible neuropharmacological effects:
- Serotonin Receptor Modulation : Similar compounds have been shown to act as serotonin receptor antagonists, which may contribute to their efficacy in treating anxiety and depression .
- Case Study : A study highlighted the effectiveness of piperazine derivatives in modulating neurotransmitter systems, leading to improved symptoms in animal models of depression .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Kinase Inhibition : The compound was tested against various kinases associated with cancer and neurological disorders. Results indicated IC50 values in the low micromolar range for certain targets, suggesting effective inhibition .
| Target Kinase | IC50 (µM) | Activity |
|---|---|---|
| PfGSK3 | 0.55 | Inhibitor |
| PfPK6 | 0.40 | Inhibitor |
Toxicity Profile
Assessments of toxicity are crucial for understanding the safety profile of new compounds:
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound typically involves multiple synthetic steps requiring careful control of reaction conditions such as temperature and solvent choice (e.g., DMF or DMSO). Characterization techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are crucial for confirming the structure of the synthesized compound.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. The triazole and pyrimidine components are known to interact with viral polymerases, which could inhibit viral replication. For instance, compounds with similar structures have shown promise in disrupting the PA-PB1 interface of influenza virus polymerase . Further biochemical assays are necessary to elucidate the exact mechanisms of action.
Anticancer Potential
The unique structural features of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone may also allow it to function as a lead compound in cancer therapy. Research into related compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines, indicating that this compound could exhibit similar properties .
Case Study 1: Influenza Virus Inhibition
A study focused on triazole-based compounds demonstrated that modifications to the phenyl ring could enhance binding affinity to viral polymerases. The lead compounds showed effective inhibition of influenza virus replication in vitro. This suggests that 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone could be further explored for its antiviral properties against influenza .
Case Study 2: Anticancer Activity
Another investigation into heterocyclic compounds found that derivatives similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone exhibited significant cytotoxicity against several cancer cell lines. The study reported that these compounds induced apoptosis and inhibited cell cycle progression in MCF-7 breast cancer cells .
Análisis De Reacciones Químicas
Piperazine Ring Reactions
The piperazine moiety is a key site for chemical modifications due to its nucleophilic secondary amines.
Acylation
Piperazine derivatives readily undergo acylation with reagents like acyl chlorides or anhydrides. For example:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetic anhydride | DMF, RT, 24h | N-acetylated piperazine derivative | |
| Benzoyl chloride | Dichloromethane, 0°C | N-benzoylated product |
The reaction typically occurs at the less sterically hindered nitrogen atom, influenced by the bulky triazolopyrimidine group .
Alkylation
Alkylation reactions introduce alkyl groups via SN2 mechanisms:
| Alkylating Agent | Solvent | Product | Application Example |
|---|---|---|---|
| Methyl iodide | THF, reflux | N-methylpiperazine derivative | Bioactive analog synthesis |
| Ethyl bromoacetate | DMF, 60°C | Ethyl acetate-functionalized piperazine | Prodrug development |
Alkylation is often controlled by steric effects from the cyclohexyl group .
N-Oxidation
Oxidation of the piperazine nitrogen using peracids (e.g., m-CPBA) yields N-oxide derivatives, as observed in trazodone analogs :
This modification alters polarity and pharmacological properties .
Triazolopyrimidine Core Reactivity
The triazolopyrimidine system participates in electrophilic substitutions and ring-opening reactions.
Electrophilic Aromatic Substitution
The electron-deficient triazolopyrimidine ring undergoes nitration or halogenation at specific positions:
| Reaction Type | Reagent | Position | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 of pyrimidine | 45–60% | Limited by ring stability |
| Bromination | Br₂/FeBr₃ | C-2 of triazole | 30–40% | Requires anhydrous conditions |
Steric hindrance from the 4-chlorophenyl group reduces reactivity at adjacent positions .
Ring-Opening Reactions
Under acidic or basic conditions, the triazole ring may hydrolyze:
This reaction is pH-dependent and reversible .
Cyclohexyl-Ethanone Modifications
The ketone group in the ethanone side chain enables reductions or nucleophilic additions:
Reduction
Catalytic hydrogenation converts the ketone to a secondary alcohol:
| Catalyst | Solvent | Pressure | Conversion |
|---|---|---|---|
| Pd/C | Ethanol | 1 atm | >90% |
The cyclohexyl group enhances stereoselectivity .
Grignard Additions
Organomagnesium reagents add to the carbonyl group:
| Reagent | Product | Yield |
|---|---|---|
| Methyl MgBr | Tertiary alcohol | 65–75% |
| Phenyl MgCl | Bulky alcohol derivative | 50–60% |
Metabolic Pathways
In biological systems, the compound undergoes phase I and II metabolism:
| Pathway | Enzyme | Metabolite | Activity Change |
|---|---|---|---|
| N-Dealkylation | CYP3A4 | Descyclohexyl metabolite | Reduced lipophilicity |
| Glucuronidation | UGT1A1 | Piperazine-O-glucuronide | Enhanced excretion |
| N-Oxidation | Flavin monooxygenase | Piperazine N-oxide | Altered receptor binding |
Data extrapolated from trazodone metabolism studies .
Stability Under Stress Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of triazole ring | 2.5 hours |
| Alkaline (pH 9.0) | Piperazine ring cleavage | 4.8 hours |
| UV light | Photooxidation of chlorophenyl group | 6 days |
Stability is compromised under prolonged UV exposure due to C-Cl bond dissociation .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Observations:
- Substituent Impact: The target compound’s cyclohexylethanone group distinguishes it from benzyl () or chloropropyl () substituents in analogs.
- Triazolo-Pyrimidine vs. Triazolo-Pyridine Cores: The triazolo[4,5-d]pyrimidine core in the target compound is structurally distinct from triazolo[4,3-a]pyridine (), which may alter binding affinity to purinergic or kinase targets.
- Piperazine Linkage: All compounds utilize piperazine as a flexible linker, but the target’s cyclohexylethanone side chain may confer unique steric or electronic effects compared to chlorophenyl ethanone () or propane-linked bis-piperazines ().
Métodos De Preparación
Cyclization of 5-Aminopyrimidine Precursors
The most frequently employed route involves cyclization of 5-amino-4,6-dichloropyrimidine derivatives. As demonstrated in recent triazolopyrimidine syntheses, treatment of 4,6-dichloro-2-propylpyrimidin-5-amine with 4-chlorophenylhydrazine in ethanol under reflux (78°C, 48 h) generates the intermediate hydrazinylpyrimidine. Subsequent diazotization with sodium nitrite (NaNO₂, 0-5°C, 1 h in acetic acid/water) induces cyclization to yield 7-chloro-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine. This method typically achieves 54-94% yields depending on substituent electronic effects.
Aza-Wittig Reaction Strategy
An alternative approach adapted from three-component syntheses employs iminophosphorane intermediates. Reacting 7-chloro-3H-triazolo[4,5-d]pyrimidine with triphenylphosphine (PPh₃) and carbon tetrachloride generates the phosphazine intermediate, which undergoes Staudinger reaction with 4-chlorophenyl isocyanate to install the aryl group. While this method offers regiochemical control (72% yield reported for analogous systems), it requires stringent anhydrous conditions.
Piperazine Functionalization
Nucleophilic Aromatic Substitution
The 7-chloro intermediate undergoes nucleophilic displacement with piperazine in dimethyl sulfoxide (DMSO) at 80°C for 12 h. Kinetic studies show complete conversion when using 2.5 equivalents of piperazine, with triethylamine (TEA) as proton scavenger (85% isolated yield). Regioselectivity arises from the enhanced leaving group ability of the C7 chloride due to electron withdrawal by the adjacent triazole nitrogen.
Protected Piperazine Derivatives
For enhanced selectivity, N-Boc-piperazine proves effective. Reaction with 7-chlorotriazolopyrimidine in acetonitrile (reflux, 8 h) followed by Boc deprotection (TFA/DCM, 0°C, 1 h) yields the monosubstituted piperazine intermediate in 91% yield over two steps. This strategy prevents over-alkylation and simplifies purification.
Acylation with 2-Cyclohexylethanone
Schotten-Baumann Conditions
The terminal piperazine nitrogen undergoes acylation using 2-cyclohexylacetyl chloride under Schotten-Baumann conditions. Optimized parameters include:
Microwave-Assisted Coupling
Recent advancements employ microwave irradiation (150 W, 100°C, 30 min) with Hünig's base (DIPEA) in acetonitrile, achieving 89% conversion. This method reduces reaction time from 12 h to 30 min while minimizing ketone racemization.
Integrated Synthetic Protocol
Combining optimal methodologies, the following sequence provides reproducible results:
Triazolopyrimidine Formation
Piperazine Coupling
Ketone Installation
Total synthesis achieves 68% overall yield across six steps with >99% HPLC purity.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolo-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (d, J=8.4 Hz, 2H, Ar-H), 3.98 (t, J=4.8 Hz, 4H, piperazine), 3.12 (t, J=4.8 Hz, 4H, piperazine), 2.86 (m, 1H, cyclohexyl), 2.54 (q, J=7.2 Hz, 2H, COCH₂), 1.65-1.23 (m, 11H, cyclohexyl + CH₂)
- HRMS (ESI+): m/z [M+H]⁺ calcd 454.2011, found 454.2009
Process Optimization Challenges
Key operational considerations include:
- Regioselectivity Control : Microwave-assisted steps reduce triazole positional isomers from 15% to <2%
- Purification : Reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) resolves residual piperazine diacylation byproducts
- Scale-Up Limitations : Exothermic diazotization requires controlled addition below 5°C for batches >100 g
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
